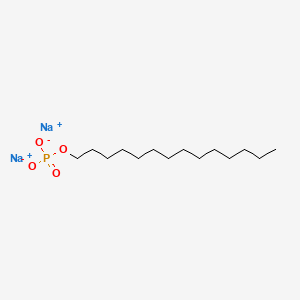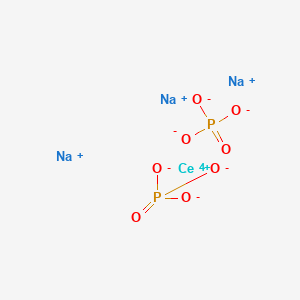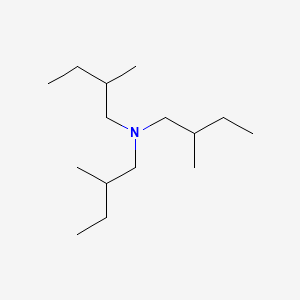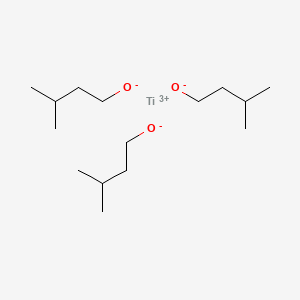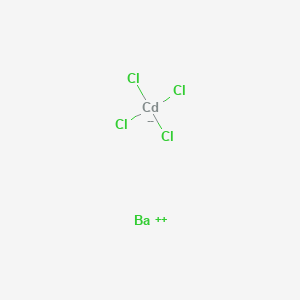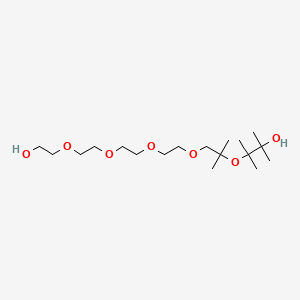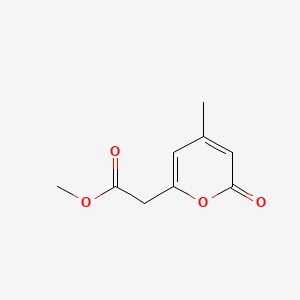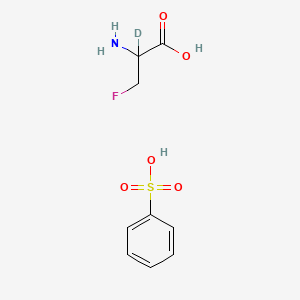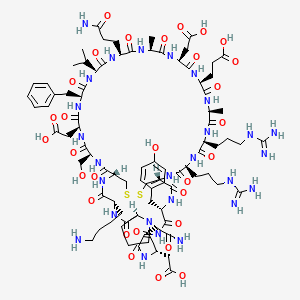
2,3-Dichloro-6-methoxyphenyl hypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-6-methoxyphenyl hypochlorite is an organic compound with the molecular formula C7H5Cl3O2. It is a chlorinated phenyl hypochlorite derivative, characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-methoxyphenyl hypochlorite typically involves the chlorination of 2,3-dichloro-6-methoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as sodium hypochlorite or chlorine gas. The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-methoxyphenyl hypochlorite undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: It can hydrolyze to form 2,3-dichloro-6-methoxyphenol and hypochlorous acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the phenyl ring.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 2,3-dichloro-6-methoxyphenol and hypochlorous acid.
Scientific Research Applications
2,3-Dichloro-6-methoxyphenyl hypochlorite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for chlorination and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of hypochlorite.
Medicine: Explored for its potential use in disinfectants and antiseptics.
Industry: Utilized in the production of various chlorinated organic compounds.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-methoxyphenyl hypochlorite involves the release of hypochlorous acid upon hydrolysis. Hypochlorous acid is a strong oxidizing agent that can disrupt cellular components, leading to antimicrobial effects. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-6-methoxyphenol: A precursor in the synthesis of 2,3-Dichloro-6-methoxyphenyl hypochlorite.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another chlorinated compound with oxidizing properties.
Sodium hypochlorite: A common chlorinating agent used in similar reactions
Uniqueness
Its ability to release hypochlorous acid upon hydrolysis makes it particularly useful as an oxidizing and antimicrobial agent .
Properties
CAS No. |
108544-90-7 |
|---|---|
Molecular Formula |
C7H5Cl3O2 |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
(2,3-dichloro-6-methoxyphenyl) hypochlorite |
InChI |
InChI=1S/C7H5Cl3O2/c1-11-5-3-2-4(8)6(9)7(5)12-10/h2-3H,1H3 |
InChI Key |
QRPGWRSNURPFBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)OCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




